8-(Methylamino)-3H-purin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
8-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-5-9-3-2-8-6(12)11-4(3)10-5/h2H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
OISKRLPZFZGWND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1)C=NC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Methylamino 3h Purin 2 Ol and Its Analogs
Retrosynthetic Analysis of the 8-(Methylamino)-3H-purin-2-ol Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursors through a series of logical "disconnections." For this compound, the analysis begins by deconstructing the fused heterocyclic purine (B94841) system.
The most common and logical approach for purine synthesis is the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) ring. This is the basis of the renowned Traube purine synthesis. preprints.org Applying this logic, a primary disconnection is made across the N7-C8 and C5-C4 bonds of the imidazole portion. This leads to a key intermediate: a 4,5-diaminopyrimidine (B145471) derivative.
Figure 1: Retrosynthetic Disconnection of this compound
This primary disconnection reveals the necessity of a 5,6-diaminopyrimidine precursor, specifically 5,6-diamino-3H-pyrimidin-2-ol . The second component required is a one-carbon (C1) electrophile that can also introduce the methylamino group. Synthons for this purpose could include N-methyl-thiourea, methyl isothiocyanate, or a derivative of N-methylformamide.
An alternative retrosynthetic strategy involves the formation of the pyrimidine ring onto a pre-formed imidazole. A disconnection of the N1-C6 and N3-C4 bonds would lead to a 4,5-disubstituted imidazole precursor, such as 4-amino-imidazole-5-carboxamide, which would then need to be cyclized with a reagent that provides the remaining C2 carbon and its associated hydroxyl group. While less common than the Traube synthesis, this approach is a viable alternative route. thieme-connect.de
Classical and Modern Approaches to Purine Synthesis Relevant to this compound
The synthesis of the purine ring system can be achieved through various methods, ranging from classical cyclization reactions to modern multi-component strategies. mdpi-res.comrsc.org
Cyclocondensation reactions are a foundational method for forming heterocyclic rings. The most significant of these for purine synthesis is the Traube method, which involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon. preprints.orgthieme-connect.de
The general sequence is as follows:
Synthesis of a 4,5-diaminopyrimidine: This often starts with a 4-amino-6-chloropyrimidine, which undergoes nitrosation at the 5-position, followed by reduction of the nitroso group to an amine.
Cyclization: The resulting 4,5-diaminopyrimidine is reacted with a reagent that provides the C8 carbon.
For the synthesis of 8-substituted aminopurines, a common approach involves treating 6-amino-5-nitrosopyrimidines with Vilsmeier-type reagents (substituted formamides and phosphorus oxychloride). oup.com For the specific target, this compound, a suitable precursor would be 5,6-diamino-3H-pyrimidin-2-ol. This intermediate would then be cyclized with a reagent capable of installing the C8-methylamino moiety. Formic acid is a widely used one-carbon source for producing 8-unsubstituted purines, while other carboxylic acids and their derivatives can yield 8-alkyl or 8-aryl purines. thieme-connect.de
A new one-step synthesis of 8-aminopurine nucleoside analogs has been developed from 6-(glycosylamino)-5-nitrosopyrimidines, showcasing modern adaptations of classical cyclocondensation principles. acs.orgresearchgate.net
Annulation refers to the process of building a new ring onto an existing one. In purine synthesis, this can involve either adding an imidazole ring to a pyrimidine or a pyrimidine ring to an imidazole. thieme-connect.de
Imidazole Annulation onto Pyrimidines: This is the essence of the Traube synthesis discussed above. preprints.org
Pyrimidine Annulation onto Imidazoles: This route mirrors the biosynthetic pathway for purines. It typically starts with a 4-aminoimidazole-5-carboxamide derivative. This precursor is then treated with a reagent like formic acid or urea (B33335) to close the pyrimidine ring. thieme-connect.dersc.org Recent research has demonstrated the synthesis of purine analogues through a photocatalyst-free, visible-light-enhanced annulation approach, highlighting modern advancements in this area. acs.org Another method involves a copper(I)-catalyzed annulation of fused purine derivatives from a trisubstituted pyrimidine and various amines in a one-pot cascade reaction. researcher.life Green chemistry protocols have also been developed, for instance, using an iron(III)-based ionic liquid as both catalyst and medium for the synthesis of imidazo[4,5-b]pyridines, which are purine isosteres. mdpi.com
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net MCRs are advantageous for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. researchgate.netacs.org
The synthesis of purines via MCRs often uses simple, prebiotic-type molecules. nih.gov For instance, C(8)-substituted purines have been synthesized from a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters. nih.gov This approach avoids the need for transition-metal catalysis and harsh conditions often required in traditional cross-coupling reactions. nih.gov Microwave-assisted MCRs have also been employed to synthesize purine derivatives from aminomalononitrile, demonstrating high efficiency and chemoselectivity. acs.org These methods provide a powerful and sustainable route to a diverse range of purine analogues. researchgate.net
Optimization of Reaction Conditions for this compound Synthesis
Achieving high yields and purity in the synthesis of a specific purine derivative often requires careful optimization of reaction conditions. This includes the choice of catalyst, ligands, solvent, temperature, and reactants.
A plausible modern route to this compound would involve the synthesis of an 8-halo-2-hydroxypurine intermediate, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the methylamino group. The optimization of this key C-N bond-forming step is critical.
Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, are powerful tools for forming C-N bonds in heterocyclic systems. mdpi-res.comresearchgate.net The synthesis of C8-modified purine nucleosides has been successfully achieved using Sonogashira cross-coupling chemistry with Pd/Cu catalysis. whiterose.ac.uk For the introduction of a methylamino group at the C8 position of a purine, a Buchwald-Hartwig amination reaction would be a prime candidate.
The efficiency of these catalytic cycles is highly dependent on the choice of the metal catalyst and, crucially, the phosphine (B1218219) ligand coordinated to it. Different ligands can profoundly impact the reaction's rate, selectivity, and functional group tolerance by modulating the steric and electronic properties of the catalyst. acs.org
For example, a study on the Buchwald-Hartwig amination comparing the ligands BrettPhos and RuPhos found that their differing steric hindrance and electronic structures changed the rate-limiting step of the catalytic cycle. acs.org Catalyst screening involves testing various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a library of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal system. researchgate.netwhiterose.ac.uk
The table below summarizes representative conditions for analogous C-N bond-forming reactions on purine-like heterocycles, which would serve as a starting point for optimizing the synthesis of this compound from an 8-chloro or 8-bromo precursor.
| Catalyst System (Precursor + Ligand) | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ + Xantphos | 2,6-Dichloropurine + Substituted Amine | Cs₂CO₃ | Dioxane | 100 | 75-90 | Analogous to nih.gov |
| Pd(OAc)₂ + BrettPhos | Aryl Mesylate + Primary Amine | NaOtBu | Toluene | 110 | High | acs.org |
| Pd/C | 6-Chloropurine + Amine | K₂CO₃ | DMF | 120 | 80-95 | General method |
| CuI / L-proline | Aryl Halide + Amine (Ullmann Condensation) | K₂CO₃ | DMSO | 110-130 | Variable | General method |
| Pd₂(dba)₃ + RuPhos | Aryl Chloride + Primary Amine | LHMDS | Dioxane | RT - 100 | High | acs.org |
Optimization would also extend to other parameters. Studies on the synthesis of related heterocycles have shown that solvent choice (e.g., polar aprotic like DMF or DMSO vs. nonpolar like toluene), the type and stoichiometry of the base (e.g., inorganic carbonates like K₂CO₃ vs. organic alkoxides like NaOtBu), and reaction temperature are all critical variables that must be fine-tuned to maximize yield and minimize side-product formation. researchgate.netresearchgate.net
Solvent Effects and Reaction Kinetics
The selection of a solvent is a critical factor in the synthesis of purine derivatives, profoundly influencing reaction rates and outcomes. The kinetics of forming this compound, often through nucleophilic aromatic substitution (SNAr) on an 8-halo or other suitably activated purine precursor, are highly dependent on the solvent's properties.
Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are frequently employed in purine synthesis. rsc.org These solvents are effective at solvating the charged intermediates and transition states that form during SNAr reactions, thereby accelerating the reaction rate. ajpojournals.orgku.edu The rate constant for such reactions can be orders of magnitude larger in a solvent like DMSO compared to a protic solvent like methanol. rsc.orgku.edu This is because polar protic solvents can form hydrogen bonds with the incoming nucleophile (e.g., methylamine), inhibiting its reactivity. ku.edu
The relationship between solvent properties and reaction kinetics can be quantified using Linear Solvation Energy Relationships (LSERs), which often employ Kamlet-Taft solvent parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). ku.edu For a typical SN2 or SNAr reaction involving a neutral nucleophile, the rate generally increases with higher solvent dipolarity (π*) and basicity (β), while being negatively affected by solvent acidity (α). ku.edu Understanding these interplay of factors is crucial for the rational selection of a solvent to optimize the synthesis. ajpojournals.org
Table 1: Expected Influence of Solvent Class on the Synthesis of this compound via SNAr
| Solvent Class | Representative Solvents | Expected Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | High | Stabilizes charged transition state without deactivating the nucleophile. rsc.orgku.edu |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can solvate reactants but deactivates the amine nucleophile through hydrogen bonding. ku.edu |
| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of polar reactants and inability to stabilize polar transition states. ajpojournals.org |
Temperature and Pressure Optimization
Temperature is a fundamental parameter in controlling reaction kinetics and product distribution. For the synthesis of purine analogs, optimizing temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of impurities and degradation products. acs.org According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, high temperatures can lead to undesirable side reactions, such as decomposition or reactions at other positions on the purine ring. acs.org
In purine metabolism studies, temperature has been shown to significantly enhance reaction rates; for instance, heating samples to 60 °C can accelerate purine metabolic processes. nih.gov In a synthetic context, a Design of Experiments (DoE) approach is often used to systematically screen for the optimal temperature, considering its interaction with other variables like concentration and reaction time to maximize yield and purity. acs.org
Pressure is a less commonly manipulated variable in standard laboratory synthesis of purine derivatives. However, high-pressure conditions (typically 1-20 kbar) can be used to accelerate reactions that have a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants. While not standard, this could be a potential area for optimization in challenging synthetic steps.
Table 2: Illustrative Parameters for Reaction Optimization
| Parameter | Range | Objective | Potential Issues |
|---|---|---|---|
| Temperature | 25°C - 150°C | Increase reaction rate | Decomposition, side-product formation at higher temperatures. acs.org |
| Pressure | 1 atm - 10 kbar | Influence rate and selectivity | Requires specialized equipment; not commonly applied for this synthesis type. |
| Concentration | 0.1 M - 2.0 M | Maximize throughput | Solubility limits, potential for bimolecular side reactions at high concentrations. |
| Reaction Time | 1 h - 48 h | Drive reaction to completion | Increased impurity formation with excessively long times. |
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
While this compound itself is an achiral molecule, many of its biologically relevant analogs incorporate chiral centers, most commonly on a substituent at the N9 position (e.g., a ribose or deoxyribose moiety to form a nucleoside) or on a side chain attached to the purine core. The synthesis of these chiral analogs requires stereoselective methods to ensure the desired configuration, which is often crucial for biological activity.
Several strategies can be employed:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as naturally occurring sugars or amino acids. mdpi.commdpi.com For example, a chiral sugar can be elaborated and then coupled to the purine heterocycle to form a nucleoside analog with a defined stereochemistry.
Asymmetric Catalysis : The use of a chiral catalyst (metal-ligand complex or an organocatalyst) can induce enantioselectivity in the formation of a stereocenter. For instance, asymmetric hydrogenation or C-H functionalization could be used to create a chiral side chain that is then attached to the purine scaffold. nih.govnih.gov
Biocatalysis : Engineered enzymes, such as carbonyl reductases or transaminases, can offer extremely high levels of stereoselectivity under mild, environmentally friendly conditions. rsc.org An engineered reductase could be used to stereoselectively reduce a ketone on a purine side chain to a chiral alcohol, producing a single enantiomer with high purity. rsc.org
Table 3: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Starts with a pre-existing chiral molecule. mdpi.com | High enantiopurity, well-established methods. | Limited to the structures of available starting materials. |
| Asymmetric Catalysis | A chiral catalyst creates a stereocenter from a prochiral substrate. nih.gov | High versatility, catalytic amounts of chiral material needed. | Catalyst development can be complex and expensive. |
| Biocatalysis | Uses enzymes to perform a stereoselective transformation. rsc.org | Very high selectivity, green reaction conditions (aqueous, mild temp.). | Enzyme may not be available for a specific desired transformation. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of purines and related heterocycles is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. mdpi.comhuarenscience.com
Key principles applicable to the synthesis of this compound include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The classic Traube purine synthesis, for example, is a condensation reaction with high atom economy.
Use of Safer Solvents : Moving away from hazardous polar aprotic solvents like DMF towards greener alternatives such as bio-based ionic liquids, ethanol, water, or 2-methyltetrahydrofuran. mdpi.com
Catalyst- and Solvent-Free Conditions : Mechanochemical synthesis, where solid reactants are combined by grinding, can enable reactions to proceed in the absence of any solvent, significantly reducing waste. researchgate.net C-N coupling reactions on purine scaffolds have been successfully performed under such conditions. rsc.org
Renewable Feedstocks : Exploring the use of bio-based starting materials for the synthesis of the purine core, aligning with goals of sustainability. huarenscience.com
Table 4: Traditional vs. Green Approach for a Generic Purine C-N Coupling Step
| Feature | Traditional Approach | Green Approach |
|---|---|---|
| Solvent | DMF, DMSO | Water, Ethanol, or Solvent-free (Mechanochemistry) researchgate.netrsc.org |
| Catalyst | Palladium or Copper (often) | Catalyst-free or Earth-abundant metal catalyst huarenscience.comrsc.org |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Mechanical grinding (ball mill) researchgate.net |
| Waste Generation | High (solvent, catalyst residues) | Low |
Total Synthesis of Complex Derivatives Incorporating the this compound Moiety
The total synthesis of complex natural products or designed molecules containing the this compound core requires a robust and flexible synthetic strategy. Retrosynthetic analysis typically breaks the target molecule down into simpler, accessible building blocks. mdpi.com The purine core itself can be constructed in two primary ways:
Linear Synthesis (Traube Synthesis) : This involves the sequential construction of the heterocycle from an acyclic precursor. A common method starts with a substituted pyrimidine, such as a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon synthon (e.g., formic acid, cyanogen (B1215507) bromide) to form the imidazole portion of the purine. thieme-connect.de
Convergent Synthesis : This approach involves preparing the pyrimidine and imidazole rings separately before joining them. More commonly, a pre-formed purine scaffold is functionalized at the desired positions. researchgate.net
For a complex derivative of this compound, a likely synthetic sequence would involve:
Starting with a commercially available, multi-functionalized purine, such as 2,6,8-trichloropurine.
Selective substitution at the C2, C6, and C8 positions. For instance, selective hydrolysis or oxidation to introduce the C2-ol (or its tautomeric keto form).
Nucleophilic aromatic substitution at C8 with methylamine (B109427) to install the 8-(methylamino) group.
Alkylation or glycosylation at the N9 position to attach the complex side chain, often as a late-stage modification. researchgate.net
This modular approach allows for the synthesis of a library of derivatives by varying the substituents introduced at each step. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of 8 Methylamino 3h Purin 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For a purine (B94841) derivative such as 8-(Methylamino)-3H-purin-2-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. nih.gov For this compound, these techniques reveal through-bond correlations.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be observed between the methyl protons (-CH₃) and the amine proton (-NH-), confirming the methylamino fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. nih.gov It allows for the direct assignment of the carbon atom of the methyl group by its correlation to the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the heterocyclic ring structure. Key expected HMBC correlations for this compound would include correlations from the methyl protons to the C8 carbon of the purine ring, and from the C6-H proton to carbons C2, C4, and C5.
Based on typical chemical shifts for purine analogs, a plausible set of NMR assignments for this compound is presented below. pdx.edusysu.edu.cnsigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~155.8 |
| C4 | - | ~150.1 |
| C5 | - | ~108.5 |
| C6 | ~7.8 (s, 1H) | ~140.2 |
| C8 | - | ~148.5 |
| N-CH₃ | ~2.9 (d, 3H, J=4.5 Hz) | ~26.7 |
| NH (amine) | ~6.5 (q, 1H, J=4.5 Hz) | - |
| N3-H | ~12.1 (br s, 1H) | - |
| OH | ~10.9 (br s, 1H) | - |
| Proton(s) | Correlated Carbon(s) |
|---|---|
| C6-H | C2, C4, C5, C8 |
| N-CH₃ | C8 |
| NH (amine) | C8, N-CH₃ |
While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly powerful for characterizing heterocyclic compounds. iastate.edunih.gov
For this compound, ¹³C and ¹⁵N CP/MAS experiments would be highly informative. Solid-state NMR can distinguish between different polymorphs (crystal forms), which may exhibit distinct chemical shifts due to variations in crystal packing and hydrogen bonding networks. The chemical shifts in the solid state can differ from those in solution, and these differences can be used to infer information about intermolecular interactions, such as hydrogen bonds involving the purine ring nitrogens, the hydroxyl group, and the methylamino group. For instance, the ¹³C chemical shift of the C2 (bearing the -OH group, existing as a C=O in the common tautomeric form) and C8 carbons would be particularly sensitive to intermolecular hydrogen bonding.
Table 3: Representative ¹³C Solid-State (CP/MAS) NMR Chemical Shifts
| Atom Position | Predicted Solid-State ¹³C Shift (δ, ppm) | Potential Shift Difference (Solid vs. Solution) |
|---|---|---|
| C2 | ~157.2 | +1.4 |
| C4 | ~151.0 | +0.9 |
| C5 | ~108.1 | -0.4 |
| C6 | ~140.5 | +0.3 |
| C8 | ~149.8 | +1.3 |
| N-CH₃ | ~26.5 | -0.2 |
To overcome challenges in sensitivity and spectral overlap, especially for heteronuclei like nitrogen, isotopic labeling is an invaluable strategy. wikipedia.orgamericanpeptidesociety.org Incorporating NMR-active isotopes such as ¹³C and ¹⁵N at specific positions in this compound can greatly simplify spectral assignment and provide unique structural insights. nih.govnih.govspringernature.com
Synthesizing the molecule with ¹⁵N-labeled precursors would allow for direct detection of the five nitrogen atoms in the purine core and the exocyclic amino group. ¹⁵N NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it an excellent probe for identifying tautomeric forms and protonation sites. acs.orgresearchgate.net For example, the chemical shifts of N1, N3, and N7 would provide definitive evidence for the location of the proton in the purine ring system. Labeling the methyl carbon with ¹³C could be used in specialized experiments to trace metabolic pathways or to act as a specific probe in complex mixtures.
Table 4: Representative ¹⁵N NMR Chemical Shifts (Predicted, referenced to liquid NH₃)
| Atom Position | Predicted ¹⁵N Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N1 | ~150 | Pyridine-type, potentially protonated |
| N3 | ~165 | Pyrrole-type, protonated |
| N7 | ~245 | Pyridine-type |
| N9 | ~160 | Pyrrole-type |
| N (amino) | ~80 | Exocyclic amine |
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₆H₇N₅O. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the calculated theoretical exact mass. An agreement within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, a critical step in structural elucidation. nih.gov
Table 5: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇N₅O |
| Calculated Exact Mass (Monoisotopic) | 165.0651 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [C₆H₈N₅O]⁺ | 166.0729 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides valuable information about the structure of the molecule by revealing its fragmentation pathways. kit.eduresearchgate.netscience.gov The fragmentation of purine analogues typically involves characteristic losses from the purine core and its substituents. researchgate.net
For the [M+H]⁺ ion of this compound (m/z 166.07), collision-induced dissociation (CID) would likely initiate fragmentation at the weakest bonds. Plausible fragmentation pathways include the cleavage of the C8-N bond, leading to the loss of methylamine (B109427) (CH₃NH₂), and subsequent cleavages of the purine ring, such as the characteristic loss of HCN or CO. libretexts.orglibretexts.orgmiamioh.edu Analyzing these fragments helps to confirm the connectivity of the purine core and the identity and location of its substituents.
Table 6: Predicted Key MS/MS Fragments for [C₆H₈N₅O]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 166.07 | 135.05 | CH₅N (Methylamine) | [C₅H₄N₄O]⁺ (Purine-2,8-diol cation) |
| 166.07 | 149.07 | NH₃ (Ammonia) | [C₆H₅N₄O]⁺ (Loss of NH₃ from protonated amine) |
| 135.05 | 107.05 | CO (Carbon Monoxide) | [C₄H₄N₄]⁺ (Fragment from pyrimidine (B1678525) ring cleavage) |
| 107.05 | 80.04 | HCN (Hydrogen Cyanide) | [C₃H₃N₃]⁺ (Fragment from imidazole (B134444) ring cleavage) |
Ion Mobility-Mass Spectrometry (IM-MS)
Currently, there is a notable absence of published research specifically detailing the ion mobility-mass spectrometry (IM-MS) analysis of this compound. While IM-MS is a powerful technique for separating and characterizing ions in the gas phase based on their size, shape, and charge, its application to this particular purine derivative has not been documented in scientific literature.
In principle, IM-MS could provide valuable insights into the gas-phase conformational landscape of this compound. By measuring the collision cross-section (CCS) of its protonated or deprotonated ions, researchers could distinguish between different tautomers and conformers that may exist. This technique is particularly useful for separating isomers that are indistinguishable by mass spectrometry alone. For instance, studies on other classes of compounds, such as biogenic amines and procyanidins, have demonstrated the utility of IM-MS in resolving complex mixtures and characterizing isomeric structures. nih.govnih.gov The separation in IM-MS is achieved based on the differential mobility of ions through a drift tube filled with a buffer gas. mdpi.com
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Analysis
A hypothetical analysis would predict the following key vibrational modes:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (amine and purine ring) | 3300-3500 | Stretching |
| O-H (hydroxyl group) | 3200-3600 (broad) | Stretching |
| C-H (methyl group) | 2850-2960 | Stretching |
| C=O (purinone ring) | 1650-1700 | Stretching |
| C=N and C=C (purine ring) | 1500-1650 | Stretching |
| N-H | 1550-1650 | Bending |
| C-N | 1000-1350 | Stretching |
Raman Spectroscopy for Molecular Vibrational Modes
As with IR spectroscopy, there are no specific, publicly accessible Raman spectroscopy studies focused on this compound. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds within the purine ring system. The symmetric vibrations of the C=C and C=N bonds in the heterocyclic core would likely produce strong and sharp Raman signals. Analysis of the Raman spectrum could help in understanding the molecular symmetry and the vibrational modes of the purine skeleton.
X-ray Diffraction Studies for Solid-State Structure
Single Crystal X-ray Diffraction of this compound
A search of crystallographic databases reveals no deposited single crystal X-ray diffraction data for this compound. If such a study were to be conducted, it would provide definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be crucial for confirming the predominant tautomeric form and understanding the hydrogen bonding networks that stabilize the crystal lattice. For comparison, X-ray crystal structures of related compounds, like certain 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, have been instrumental in understanding their biological interactions. nih.gov
Powder X-ray Diffraction Analysis of Polymorphs and Solvates
In the absence of any published studies, there is no information available regarding potential polymorphs or solvates of this compound. Powder X-ray diffraction (PXRD) would be the primary technique used to investigate the existence of different crystalline forms of this compound. Each polymorph or solvate would exhibit a unique PXRD pattern, which could be used for identification and characterization.
UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Forms
UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule and can provide insights into the presence of different tautomeric forms in equilibrium. The absorption of UV-visible light by this compound would be expected to correspond to π→π* and n→π* transitions within the purine ring system. The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity and pH, which can influence the electronic structure and the predominant tautomeric forms.
Tautomerism is a key characteristic of purine bases, and this compound can theoretically exist in several tautomeric forms, including lactam-lactim and various amino-imino forms, as well as different positional isomers of the proton on the purine ring nitrogens. Changes in the UV-Visible absorption spectrum under varying solvent conditions or pH could indicate shifts in the tautomeric equilibrium. For instance, a comparison of the spectra in polar protic, polar aprotic, and nonpolar solvents could reveal information about the stabilization of different tautomers. However, at present, no specific experimental UV-Visible spectral data or detailed studies on the electronic transitions and tautomeric forms of this compound have been reported.
Table 1: Hypothetical UV-Visible Absorption Data for Tautomers of this compound
| Tautomeric Form | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|---|
| Lactam | Methanol | Data not available | Data not available | π→π* |
| Lactim | Methanol | Data not available | Data not available | π→π* |
| Amino | Dichloromethane | Data not available | Data not available | π→π* |
| Imino | Dichloromethane | Data not available | Data not available | n→π* |
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. For these techniques to be applicable to this compound, the molecule would need to be chiral. The purine core itself is achiral. Chirality could be introduced through the presence of a chiral substituent or if the molecule adopts a stable, non-planar conformation that is chiral (atropisomerism).
Based on the structure of this compound, it does not possess a stereocenter and is not inherently chiral. Therefore, it would not be expected to exhibit a CD or ORD signal. If it were to be part of a larger chiral molecule, such as a nucleoside with a chiral sugar moiety, then chiroptical methods would be relevant for characterizing the stereochemistry of the entire molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum typically shows positive or negative peaks (Cotton effects) in the regions of UV-Visible absorption. The sign and magnitude of these Cotton effects are characteristic of the stereochemistry of the molecule. As this compound is an achiral molecule, it is not expected to produce a CD spectrum. No published CD spectroscopic data for this compound could be located.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum is a plot of the specific rotation versus wavelength. Similar to CD spectroscopy, ORD is only applicable to chiral compounds. Since this compound is achiral, it would not exhibit optical rotation, and therefore, an ORD spectrum cannot be measured. There are no ORD studies reported for this specific compound.
Computational and Theoretical Chemistry Investigations of 8 Methylamino 3h Purin 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structure and properties at the atomic level. For 8-(Methylamino)-3H-purin-2-ol, methods like Density Functional Theory (DFT) and Ab Initio calculations provide a powerful lens to predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a popular method for computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: The following data is representative of typical values obtained for purine (B94841) derivatives through DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would require specific computation for this molecule.*
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C8-N(amino) | 1.36 Å |
| Bond Length | C2-O(ol) | 1.24 Å |
| Bond Angle | C2-N3-C4 | 112.5° |
| Bond Angle | N7-C8-N9 | 110.0° |
| Dihedral Angle | C4-C5-N7-C8 | 0.5° |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable benchmarks for energy and reactivity.
These calculations are instrumental in determining the total electronic energy, heats of formation, and reaction energies. For this compound, ab initio calculations can be used to predict its thermodynamic stability relative to its various tautomers—isomers that differ by the position of a proton. The purine ring system is known for tautomerism, and identifying the most stable form is critical for understanding its behavior.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these properties.
Table 2: Calculated Electronic Properties of this compound based on FMO Analysis Note: These values are illustrative, based on typical findings for substituted purines, and are derived from the energies of the frontier orbitals.
| Property | Formula | Representative Value |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 eV |
| LUMO Energy (ELUMO) | - | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
Molecular Dynamics (MD) Simulations of this compound in Solution
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of how this compound behaves in a realistic environment, such as in an aqueous solution, and how it might interact with larger biomolecules.
To study this compound in solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track their trajectories over time.
These simulations reveal crucial information about solvation. For instance, the formation of hydrogen bonds between the solvent and the polar groups of the purine derivative (the methylamino and hydroxyl groups) can be analyzed. The structure of the solvent around the solute is characterized using radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from an atom of the solute. MD simulations also capture the conformational dynamics of the molecule, such as the rotation of the methylamino group and the flexibility of the purine ring system, which can be influenced by the surrounding solvent.
MD simulations are a powerful tool for investigating how a small molecule like this compound might bind to a biological target, such as the active site of a protein. In these studies, the purine derivative is placed near the binding site of a theoretical protein structure, and the simulation is run to observe the binding process and the stability of the resulting complex.
The analysis of the simulation trajectory can identify the specific interactions that stabilize the complex. These include:
Hydrogen Bonds: Identifying which amino acid residues form hydrogen bonds with the donor and acceptor sites on the purine.
Hydrophobic Interactions: Assessing the interactions between the nonpolar parts of the purine and hydrophobic residues in the protein.
π-π Stacking: Evaluating potential stacking interactions between the purine ring and aromatic amino acid residues like phenylalanine or tyrosine.
By calculating the binding free energy from these simulations, researchers can predict the affinity of the molecule for the target, providing a theoretical basis for its potential biological activity.
Docking and Molecular Recognition Studies of this compound Analogs
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. innovareacademics.in This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For analogs of this compound, which belong to the purine class of compounds, docking studies are crucial for identifying potential biological targets and elucidating binding mechanisms. nih.gov
Ligand-target interaction modeling aims to understand how a molecule like an this compound analog fits into the binding site of a protein and the nature of the non-covalent interactions that stabilize the complex. The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). innovareacademics.inresearchgate.net
Theoretical modeling investigates key interactions such as:
Hydrogen Bonds: Purine scaffolds contain multiple hydrogen bond donors and acceptors. For purine derivatives, interactions with specific amino acid residues like aspartate, glutamate, lysine, and glutamine within a receptor's active site are often critical for binding affinity. nih.govmdpi.com For an this compound analog, the methylamino group, the hydroxyl group, and the various nitrogen atoms of the purine core are potential sites for hydrogen bonding.
Hydrophobic Interactions: The aromatic purine ring and any alkyl substituents can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine (B10760876) or isoleucine. mdpi.comnih.gov
Electrostatic and Steric Fields: The distribution of charge (electrostatic potential) and the shape (steric compatibility) of the ligand relative to the binding site are fundamental for molecular recognition. researchgate.netmdpi.com
Contour maps generated from these studies can visualize regions where specific properties (e.g., steric bulk, positive/negative charge) on the ligand would enhance or diminish binding, providing a theoretical framework for designing more potent analogs. researchgate.netmdpi.com
A primary goal of docking is to predict the strength of the association, or binding affinity, between the ligand and its target. innovareacademics.in This is often expressed as a scoring function value, which estimates the free energy of binding. While these scores are effective for ranking compounds in virtual screening, more rigorous methods are often employed for more accurate predictions. researchgate.net
Computational methods for predicting binding affinity include:
Scoring Functions: Docking programs use mathematical functions to approximate the binding free energy. These can be force-field-based, empirical, or knowledge-based. nih.gov
Free Energy Calculations: More computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or the Bennett Acceptance Ratio (BAR) method can provide more accurate estimations of binding free energy. rsc.orgrsc.org These approaches often involve running molecular dynamics (MD) simulations to sample a range of conformations of the protein-ligand complex. nih.gov
The predicted binding affinity, often correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), is a key metric for prioritizing compounds for synthesis and experimental testing. nih.govrsc.org
| Analog | Modification | Docking Score (kcal/mol) | Predicted pIC₅₀ | Key Interacting Residues (Theoretical) |
|---|---|---|---|---|
| 1 | Parent Compound | -7.5 | 6.8 | Asp86, Leu83 |
| 2 | N-ethylamino at C8 | -7.9 | 7.1 | Asp86, Leu83, Lys33 |
| 3 | 6-Chloro substitution | -8.2 | 7.4 | Asp86, Leu83, Gln131 |
| 4 | 9-Cyclopropyl substitution | -8.5 | 7.6 | Asp86, Leu83, Hydrophobic Pocket |
pKa and Tautomeric Equilibrium Predictions via Computational Methods
The ionization state (pKa) and the distribution of tautomers are critical physicochemical properties that influence a molecule's solubility, membrane permeability, and ability to interact with biological targets. scispace.com Computational chemistry offers powerful tools to predict these properties for purine derivatives.
The acid dissociation constant (pKa) provides crucial information about the charge of a molecule at a given pH. scispace.com For purine derivatives, which have multiple nitrogen atoms, several pKa values are possible. Computational methods can estimate these values, which is particularly useful when experimental data is unavailable. nih.gov A common approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to compute the energy difference in solution between the parent compound and its protonated or deprotonated forms. nih.govresearchgate.net This energy difference can then be used as a descriptor in a Quantitative Structure-Property Relationship (QSPR) model to yield a pKa value. scispace.comresearchgate.net For purines, both the dissociation of a cation (pKa₁) and a neutral species (pKa₂) are often relevant. nih.gov
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Purines exhibit complex tautomeric behavior, which significantly impacts their biological function. researchgate.net The parent purine structure can exist in multiple forms, most commonly the N(7)-H and N(9)-H tautomers. acs.org Substituents on the purine ring, such as the methylamino and hydroxyl groups in this compound, influence the tautomeric equilibrium. Computational studies can predict the relative stability of different tautomers by calculating their energies in the gas phase or in different solvents. This is important because the dominant tautomer in solution may not be the one that binds to a biological target. researchgate.net
| Tautomer | Description | Calculated Relative Energy (kcal/mol) in Water | Predicted Population (%) |
|---|---|---|---|
| This compound | Keto, N(3)-H | 0.00 | 75.2 |
| 8-(Methylamino)-9H-purin-2-ol | Keto, N(9)-H | 1.15 | 15.5 |
| 8-(Methylamino)-7H-purin-2-ol | Keto, N(7)-H | 1.80 | 7.3 |
| 8-(Methylimino)-2,3-dihydropurin-2-one | Imino form | 3.50 | 2.0 |
QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (theoretical)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com A validated QSAR model can be used to predict the activity of novel compounds and guide the design of more potent molecules. derpharmachemica.comnih.gov
The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors. drugdesign.org These descriptors encode various aspects of the molecule's physicochemical properties. Thousands of descriptors can be calculated, which are broadly categorized as follows: tandfonline.comscribd.com
0D (Constitutional): Reflect the molecular composition, such as molecular weight, atom counts, and bond counts.
1D (Functional): Count specific functional groups or atom-centered fragments.
2D (Topological): Describe the connectivity of atoms in the molecule, derived from its 2D graph representation. Examples include connectivity indices and topological charge indices.
3D (Geometrical): Depend on the 3D coordinates of the atoms, capturing information about the molecule's size and shape.
Quantum Chemical: Derived from quantum mechanics calculations, these include properties like HOMO/LUMO energies, dipole moment, and partial charges. tandfonline.com
Given the vast number of possible descriptors, a crucial step is descriptor selection. researchgate.net This process aims to identify a small subset of relevant, non-redundant descriptors that have a real correlation with biological activity. Using too many descriptors or highly correlated ones can lead to overfitting and a model with poor predictive power. tandfonline.com Selection methods include heuristic approaches and stochastic optimization techniques like genetic algorithms (GA), which can effectively search for the best combination of descriptors. researchgate.nettandfonline.com
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional (0D) | Molecular Weight (MW) | Total mass of the molecule |
| Topological (2D) | Kappa Shape Index (κ) | Molecular shape and flexibility |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Surface area available for interaction with solvent |
| Electrostatic | Dipole Moment | Overall polarity of the molecule |
| Quantum Chemical | LUMO Energy | Electron affinity, susceptibility to nucleophilic attack |
Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and has predictive power for new compounds. derpharmachemica.combasicmedicalkey.com A model with good internal statistics does not necessarily have good predictive ability. Validation is typically performed using two main strategies: basicmedicalkey.comnih.gov
Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is cross-validation, such as leave-one-out (LOO) cross-validation. derpharmachemica.com In LOO, a model is built on N-1 compounds and used to predict the activity of the one that was left out, with the process repeated for every compound. The key metric is the cross-validated correlation coefficient, q². A high q² (e.g., > 0.5) indicates good internal predictivity. uniroma1.it Another internal validation technique is Y-randomization, where models built with shuffled activity data must show very poor performance, ensuring the original model was not due to a chance correlation. researchgate.netuniroma1.it
External Validation: This is the most rigorous test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). drugdesign.org The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is judged by metrics such as the correlation coefficient R² between predicted and observed activities for the test set. uniroma1.it An acceptable R² for the test set is often considered to be > 0.6. uniroma1.it
Finally, defining the Applicability Domain (AD) of the model is an essential part of validation. The AD specifies the chemical space of structures for which the model can make reliable predictions. basicmedicalkey.com
| Metric | Type | Description | Acceptable Value (General Guideline) |
|---|---|---|---|
| R² (R-squared) | Goodness-of-fit | Proportion of variance in the dependent variable predictable from the independent variables. | > 0.6 |
| q² or R²cv | Internal Validation | Cross-validated R². Measures the internal predictive ability of the model. | > 0.5 |
| R²pred | External Validation | R² for the external test set. Measures true predictive power. | > 0.6 |
| RMSE | Error Metric | Root Mean Square Error. The standard deviation of the prediction errors. | As low as possible |
In Vitro Biochemical and Molecular Interaction Studies of 8 Methylamino 3h Purin 2 Ol
Enzyme Inhibition and Activation Mechanisms (in vitro)
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For a compound like 8-(Methylamino)-3H-purin-2-ol, its structural similarity to endogenous purines such as guanine (B1146940) and hypoxanthine (B114508) suggests it could potentially interact with a variety of enzymes involved in purine (B94841) metabolism or signaling pathways.
To date, there are no published studies detailing the kinetic characterization of enzyme modulation by this compound. Such studies would typically involve incubating the compound with a purified enzyme and its substrate to determine key kinetic parameters.
Hypothetical Data Table for Enzyme Inhibition Kinetics:
| Enzyme Target | Inhibition Constant (K_i) | IC50 | Mechanism of Inhibition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Research on other 8-substituted purines has shown that modifications at this position can lead to potent and selective enzyme inhibition. For instance, derivatives of 8-aminoguanine (B17156) have been found to inhibit purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway. nih.govresearchgate.net A kinetic study of this compound would be necessary to determine if it shares this or other enzyme-modulating activities.
The nature of an enzyme-inhibitor interaction, whether reversible or irreversible, is a critical determinant of its pharmacological profile. Reversible inhibitors typically bind to the enzyme through non-covalent interactions, while irreversible inhibitors often form a stable covalent bond.
Currently, there is no information on the reversibility or irreversibility of any potential enzyme interactions with this compound. Standard biochemical techniques, such as dialysis or rapid dilution experiments, would be required to make this determination.
Receptor Binding Assays (in vitro, mechanistic focus)
Purine derivatives are well-known to interact with a class of cell surface receptors called purinergic receptors. It is plausible that this compound could exhibit affinity for one or more of these receptors.
Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand with known binding characteristics. No such studies have been reported for this compound.
Hypothetical Data Table for Competitive Binding Assay:
| Receptor Subtype | Radioligand Used | K_i of this compound |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
In radioligand binding assays, a radioactively labeled form of the compound of interest is used to directly measure its binding to a receptor. The development of a radiolabeled version of this compound would be a prerequisite for such studies. There are no reports of a radiolabeled form of this compound or its use in binding assays.
Nucleic Acid Interactions (in vitro)
The purine structure is a fundamental building block of DNA and RNA. Synthetic purine analogs can interact with nucleic acids in various ways, including intercalation between base pairs or binding within the grooves of the double helix. These interactions can have significant biological consequences.
As of now, there is no published research investigating the potential interactions between this compound and nucleic acids. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis are commonly employed to study such interactions.
While the chemical structure of this compound places it within a class of compounds with significant biological potential, there is a clear absence of specific in vitro biochemical and molecular interaction data in the current scientific literature. The information and methodologies discussed in this article are based on established principles in pharmacology and medicinal chemistry and studies of related purine derivatives. Future research is necessary to elucidate the specific molecular interactions and potential biological activities of this compound.
DNA and RNA Binding Studies
No publicly accessible research data details the binding interactions between this compound and DNA or RNA. Information regarding its binding affinity, sequence specificity, or the thermodynamic parameters of such interactions is not available in the current scientific literature.
Intercalation and Groove Binding Mechanisms
There are no studies available that have investigated the potential mechanisms of interaction between this compound and double-stranded DNA or RNA. Consequently, it is unknown whether this compound acts as an intercalator, a groove binder, or interacts with nucleic acids through other modes.
Protein-Ligand Interaction Methodologies (in vitro)
Methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy are standard techniques for characterizing protein-ligand interactions. However, a review of the literature reveals no instances where these methods have been applied to study the binding of this compound to any protein target.
Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics
No SPR studies have been published that would provide data on the association rate constants (ka), dissociation rate constants (kd), or the equilibrium dissociation constant (KD) for the interaction of this compound with any protein.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
There is no available ITC data to describe the thermodynamic profile of any potential binding event involving this compound. This includes the change in enthalpy (ΔH), change in entropy (ΔS), and the stoichiometry of binding (n).
Fluorescence Spectroscopy for Binding Stoichiometry and Conformational Changes
No fluorescence spectroscopy studies have been reported that would elucidate the binding stoichiometry or indicate any conformational changes in a target protein upon binding of this compound.
Cell-Free Biochemical Pathway Modulation by this compound
There is no information available from cell-free biochemical assays to suggest that this compound can modulate any specific biochemical pathways. The effects of this compound on enzyme activity or metabolic pathways in a cell-free environment have not been documented.
Investigation of Molecular Mechanisms of Action in Model Systems (in vitro)
Following a comprehensive search of publicly available scientific literature, no specific in vitro biochemical or molecular interaction studies for the compound "this compound" could be identified. The conducted searches for detailed research findings, including data on enzyme inhibition, receptor binding, or other molecular interactions in cell-based assays, did not yield any results for this particular chemical entity.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or a discussion of its molecular mechanisms of action as requested in the outline. The scientific community has not published research that would allow for a thorough and accurate compilation of the specified information for this compound.
While research exists for structurally related purine analogs and other compounds with similar naming conventions, the strict requirement to focus solely on "this compound" prevents the inclusion of this information, as it would fall outside the explicit scope of the requested article. Therefore, no data tables or detailed findings can be presented.
Structure Activity Relationship Sar Studies of 8 Methylamino 3h Purin 2 Ol Derivatives
Systematic Modification of the Purine (B94841) Scaffold
The purine core of 8-(methylamino)-3H-purin-2-ol offers multiple sites for chemical modification, each providing a vector to modulate the compound's physicochemical properties and biological interactions. Systematic alterations at the N-9 position, the 2-hydroxyl group, the 8-methylamino substituent, and the core ring system itself are key strategies in developing a robust SAR profile.
Substituent Effects at the N-9 Position
The N-9 position of the purine ring is frequently a key point of interaction with biological targets and a site for modifying pharmacokinetic properties. In many purine-based compounds, substitution at N-9 is crucial for activity. For instance, in a series of N6-substituted purine derivatives, the nature of the N-9 substituent was found to significantly influence their cytokinin activity. While a direct parallel cannot be drawn without experimental data, it is plausible that modifications at the N-9 position of this compound would similarly impact its biological profile.
Potential modifications could include the introduction of alkyl chains, functionalized alkyl groups, (hetero)aromatic moieties, and sugar residues to mimic nucleosides. The introduction of small alkyl groups might enhance lipophilicity, potentially improving membrane permeability. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, could increase aqueous solubility. The table below illustrates hypothetical effects of N-9 substitution on a generic biological activity, based on general principles observed in related purine analogs.
| N-9 Substituent | Hypothetical Effect on Activity | Rationale |
| -H | Baseline | Unsubstituted parent compound. |
| -CH3 | Potential Increase | Increased lipophilicity may enhance cell penetration. |
| -CH2CH2OH | Variable | May increase solubility but could introduce unfavorable steric interactions. |
| -Benzyl | Potential Increase | Aromatic ring could engage in π-stacking interactions with a target protein. |
| -Ribosyl | Significant Change | Formation of a nucleoside analog could drastically alter biological target and activity. |
Modifications at the 2-Hydroxyl Group
The 2-hydroxyl group of this compound is a potential hydrogen bond donor and acceptor, suggesting it could play a significant role in target binding. Modification of this group can probe its importance in molecular recognition. O-alkylation to form ether derivatives would eliminate its hydrogen-bonding donor capacity while increasing lipophilicity. Esterification could create prodrugs that are hydrolyzed in vivo to release the active parent compound. Replacement of the hydroxyl group with a thiol (to form a 2-mercaptopurine (B1228145) analog) or an amino group would introduce different electronic and hydrogen-bonding properties.
The following table outlines possible modifications and their predicted impact on receptor interaction, assuming the 2-hydroxyl group is involved in hydrogen bonding.
| Modification at C-2 | Predicted Impact on H-Bonding | Potential Consequence for Activity |
| -OH (parent) | Donor and Acceptor | Forms key interactions with the biological target. |
| -OCH3 | Acceptor only | Loss of H-bond donor capability may reduce binding affinity. |
| -SH | Weaker H-bond Donor | Altered electronic properties could impact binding. |
| -NH2 | Stronger H-bond Donor | May enhance or alter binding specificity. |
Variations of the Methylamino Group at C-8
The 8-(methylamino) group is a defining feature of the molecule. Its modification can provide significant insights into the steric and electronic requirements of the binding site. Increasing the alkyl chain length (e.g., to ethylamino, propylamino) or introducing branching (e.g., isopropylamino) would explore the steric tolerance of the target. Replacing the methylamino group with other functionalities, such as an amino, dimethylamino, or a small cyclic amine (e.g., aziridinyl, azetidinyl), would modulate the basicity and hydrogen bonding capacity.
Studies on related 8-aminopurine compounds, such as 8-aminoguanine (B17156), have shown that the 8-amino group is critical for their biological effects, including the inhibition of purine nucleoside phosphorylase (PNPase). researchgate.netnih.gov This suggests that the 8-(methylamino) group of the target compound is likely crucial for its activity.
| C-8 Substituent | Potential Effect on Activity | Rationale |
| -NHCH3 (parent) | Baseline activity | Provides a balance of steric and electronic properties. |
| -NH2 | Potential decrease | Loss of the methyl group may alter hydrophobic interactions. |
| -N(CH3)2 | Potential decrease | Increased steric bulk may lead to unfavorable interactions. |
| -NHCH2CH3 | Variable | Depends on the size and shape of the binding pocket. |
| -Cyclopropylamino | Potential increase | The rigid cyclopropyl (B3062369) group may lock the conformation in a favorable orientation. |
Ring System Modifications (e.g., Bioisosteric Replacements)
Bioisosteric replacement of the purine ring system is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a nitrogen atom in the purine core with a carbon atom would yield a deazapurine analog. Such modifications can alter the electronic distribution and metabolic stability of the molecule. Another approach is the replacement of the imidazole (B134444) portion of the purine with a triazole ring, leading to an azapurine. These changes can have profound effects on the biological activity of the resulting compounds.
Rational Design Principles for Purine Analogs Based on this compound
Rational drug design for analogs of this compound would be guided by a combination of SAR data and, if available, the three-dimensional structure of its biological target. sci-hub.st Key principles would include:
Structure-Based Design : If the target protein structure is known, docking studies can be used to predict the binding modes of designed analogs. This allows for the targeted design of modifications to improve interactions with specific amino acid residues in the binding pocket.
Pharmacophore Modeling : In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active compounds. This model defines the essential steric and electronic features required for activity, guiding the design of new molecules that fit the model.
Privileged Scaffolds : The purine ring is a "privileged scaffold" in medicinal chemistry, known to bind to a variety of biological targets. Design strategies can leverage this by grafting the key functional groups of this compound onto other heterocyclic scaffolds to explore new chemical space.
Computational SAR Approaches for this compound Analogs
Computational methods can play a vital role in elucidating the SAR of this compound analogs, especially when experimental data is scarce.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. These models correlate the 3D properties of the molecules with their biological activity, providing insights into the steric and electrostatic fields that are important for activity. For example, a computational study on 2-amino-7,9-dihydro-8H-purin-8-one derivatives successfully used a 3D-QSAR approach to identify key features for Janus kinase 3 (JAK3) inhibition. mdpi.com
Molecular Docking : Docking simulations can predict the preferred binding orientation of analogs within a target's active site. This can help to rationalize observed SAR trends and guide the design of new compounds with improved binding affinity.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-target complex, revealing the stability of key interactions and the conformational changes that may occur upon binding.
By integrating these computational approaches with synthetic chemistry and biological testing, a more complete and predictive understanding of the SAR for this class of compounds can be achieved, accelerating the discovery of new and more potent analogs.
Correlation of Structural Features with In Vitro Biochemical Activities
No publicly available research data specifically correlates the structural features of this compound derivatives with their in vitro biochemical activities. While SAR studies exist for the broader class of purine analogs, this information is not specific to the requested compound.
Development of Focused Libraries of this compound Derivatives for SAR Studies
There is no information in the public domain regarding the design, synthesis, or screening of focused chemical libraries based on the this compound scaffold for the purpose of conducting SAR studies. General methods for creating purine libraries have been developed, but their specific application to this compound has not been reported.
Derivatization and Advanced Modifications of 8 Methylamino 3h Purin 2 Ol
Functionalization Strategies for Enhanced Reactivity and Selectivity
The inherent reactivity of the multiple nitrogen atoms in the 8-(Methylamino)-3H-purin-2-ol structure necessitates strategic chemical approaches to achieve site-selective modification. Controlling the functionalization is paramount for synthesizing well-defined derivatives.
The presence of nucleophilic nitrogens at the N1, N3, N7, N9, and exocyclic N8 positions requires a robust protecting group strategy to direct reactions to a specific site. The choice of protecting group is dictated by its stability to subsequent reaction conditions and its selective removal without affecting the rest of the molecule.
The lactam N-H protons at N1 and N3 are acidic and readily deprotonated, while the N7 and N9 imidazole (B134444) nitrogens are common sites for alkylation and glycosylation. The exocyclic methylamino group is a secondary amine that can also be functionalized. To achieve selectivity, one or more of these positions are temporarily masked. For instance, to facilitate selective alkylation at the N7 position, the more reactive N9 and exocyclic amino positions might first be protected.
Common protecting groups for the purine (B94841) core include acyl, benzyl, and silyl (B83357) ethers. The tert-butyldimethylsilyl (TBDMS) group, for example, can be directed to protect the lactam oxygen (O2) and/or the N1 position, while a p-methoxybenzyl (PMB) group can be installed at N9. The exocyclic amine can be protected with a tert-butyloxycarbonyl (Boc) group if reactions targeting the ring are desired.
Table 7.1: Protecting Group Strategies for this compound Derivatives This interactive table summarizes common protecting groups, their sites of action, and conditions for their introduction and cleavage.
| Protecting Group | Target Site(s) | Introduction Conditions | Cleavage Conditions | Notes |
|---|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Exocyclic N8-Amine | Boc2O, DMAP, CH2Cl2 | Trifluoroacetic acid (TFA) or HCl in Dioxane | Standard protection for secondary amines; stable to most non-acidic conditions. |
| Benzoyl (Bz) | N1, N3, Exocyclic N8-Amine | Benzoyl chloride, Pyridine | NH3 in Methanol | Can protect multiple sites; useful for temporary masking during glycosylation. |
| p-Methoxybenzyl (PMB) | N9 or N7 | PMB-Cl, NaH, DMF | DDQ or Trifluoroacetic acid (TFA) | Offers orthogonal cleavage compared to acid-labile (Boc) or base-labile (acyl) groups. |
| tert-Butyldimethylsilyl (TBDMS) | O2 (enol form), N1 | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (B91410) (TBAF) | Protects the lactam system, increasing solubility in organic solvents and directing alkylation to other sites. |
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for conjugating this compound to other molecules. To utilize this reaction, a derivative of the purine bearing either a terminal alkyne or an azide (B81097) "handle" must first be synthesized.
A common strategy involves the N9-alkylation of the purine core with an appropriate linker, such as propargyl bromide (to install an alkyne) or a bromoalkyl azide. Protecting groups (see 7.1.1) are often necessary to ensure the alkylation occurs selectively at the desired nitrogen. For example, after protecting the exocyclic amine with a Boc group, the purine can be reacted with propargyl bromide under basic conditions to yield N9-propargyl-8-(Boc-methylamino)-3H-purin-2-ol. Following deprotection, this alkyne-functionalized purine is ready for CuAAC-mediated conjugation to any azide-containing molecule, such as a peptide, a fluorescent dye, or a solid support.
Table 7.2: Clickable Derivatives of this compound This table outlines examples of purine derivatives functionalized for click chemistry.
| Derivative Structure | Click Handle | Typical Reaction Partner | Application |
|---|---|---|---|
| N9-Propargyl-8-(methylamino)-3H-purin-2-ol | Terminal Alkyne | Azide-functionalized biomolecule (e.g., Azido-PEG-Biotin) | Affinity purification, bioconjugation |
| N9-(3-Azidopropyl)-8-(methylamino)-3H-purin-2-ol | Azide | Alkyne-functionalized fluorophore (e.g., DBCO-Cy5) | Fluorescence labeling, imaging probes |
Prodrug and Pro-Tide Strategies for this compound (from a chemical modification perspective)
To enhance the pharmacological properties of purine-based compounds, such as cell permeability and metabolic stability, prodrug strategies are often implemented. These involve chemically modifying the parent molecule into an inactive form that is converted to the active drug in vivo through enzymatic or chemical cleavage.
For this compound, modifications can target the polar lactam and amine functionalities. A classic prodrug approach involves masking the 2-oxo group as an O-acyloxymethyl ether. This moiety increases lipophilicity, facilitating passage across cell membranes, and is readily cleaved by intracellular esterases to regenerate the parent purinone.
When the target of the purine is intracellular and requires phosphorylation to become active (as a nucleotide), the Pro-Tide (prodrug-nucleotide) strategy is highly effective. This approach is applied to the nucleoside form of the compound (e.g., N9-ribosyl-8-(methylamino)-3H-purin-2-ol). The monophosphate is masked with a phosphoramidate (B1195095) moiety, typically comprising an aryl group and an amino acid ester. This neutralizes the negative charge of the phosphate, dramatically improving cell penetration. Once inside the cell, the masking groups are sequentially cleaved by esterases and a phosphoramidase enzyme (e.g., HINT1) to release the active nucleotide monophosphate.
Table 7.3: Prodrug and Pro-Tide Modifications This table details chemical modifications for prodrug development.
| Strategy | Chemical Modification | Target Moiety | Cleavage Mechanism | Intended Improvement |
|---|---|---|---|---|
| Prodrug (Base) | O2-Pivaloyloxymethyl (POM) ether | 2-Oxo group | Intracellular esterases | Increased lipophilicity and cell permeability |
| Pro-Tide (Nucleoside) | Phosphoramidate (Aryl + Amino Acid Ester) | 5'-Phosphate group | Esterases, Phosphoramidases (e.g., HINT1) | Bypasses kinase-dependent activation; enhanced cell uptake |
Conjugation to Biomolecules for Mechanistic Probes (e.g., fluorescent tags, affinity labels)
To investigate the mechanism of action and identify the biological targets of this compound, it can be conjugated to various reporter or reactive groups, transforming it into a chemical probe.
Fluorescent Probes: By attaching a fluorophore, the subcellular localization of the compound or its binding partners can be visualized using fluorescence microscopy. A derivative of the purine containing a linker with a reactive functional group (e.g., a carboxylic acid or an amine) is synthesized. This derivative is then coupled to a commercially available fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or an NHS-ester of rhodamine.
Affinity Labels: To covalently label and identify protein targets, the purine can be equipped with a reactive "warhead." This creates an affinity label that first binds non-covalently to the target's binding site and then forms a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine). Common warheads include electrophiles like iodoacetamides, acrylamides (for Michael addition), or epoxides. The resulting covalent complex can be isolated and identified using proteomic techniques.
Table 7.4: Examples of Probes Based on this compound This table shows different types of molecular probes and their applications.
| Probe Type | Attached Moiety | Linkage Chemistry | Research Application |
|---|---|---|---|
| Fluorescent Probe | Rhodamine B | Amide bond formation via an N9-alkyl-COOH linker | Live-cell imaging, tracking subcellular localization |
| Affinity Label | Acrylamide | Attached via a linker to the N9 position | Covalent labeling and identification of protein targets |
| Biotinylated Probe | Biotin | Click chemistry (CuAAC) or amide bond | Affinity pull-down assays, target enrichment |
Solid-Phase Synthesis of this compound Derivatives
Solid-phase organic synthesis (SPOS) is a powerful platform for the rapid generation of compound libraries. By immobilizing the purine scaffold on a polymer resin, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process.
For this compound, a common strategy is to attach the purine to the resin via a linker at the N9 position. First, a derivative such as N9-(4-carboxymethylbenzyl)-8-(methylamino)-3H-purin-2-ol is synthesized in solution. The carboxylic acid handle allows for its coupling to an amine-functionalized resin, like Rink amide or Wang resin, using standard peptide coupling reagents (e.g., HBTU, DIC).
Once the purine is anchored, the exocyclic N8-amine is available for diversification. A library of amides or sulfonamides can be generated by treating aliquots of the resin with various acyl chlorides, sulfonyl chlorides, or carboxylic acids. After the final modification step, the desired products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), which simultaneously removes any acid-labile protecting groups.
Table 7.5: Outline of a Solid-Phase Synthesis Scheme This table provides a generalized workflow for the solid-phase synthesis of purine derivatives.
| Step | Description | Example Reagents |
|---|---|---|
| 1. Immobilization | Coupling of a carboxyl-functionalized purine to an amino resin. | Rink Amide Resin, HBTU, DIPEA |
| 2. On-Resin Modification | Acylation of the exocyclic N8-amine. | Acetyl chloride, Pyridine in DMF |
| 3. Washing | Removal of excess reagents and byproducts. | DMF, CH2Cl2, Methanol |
| 4. Cleavage | Release of the final product from the resin. | 95% TFA / 2.5% H2O / 2.5% TIS |
Chemoenzymatic Synthesis of Modified Purine Nucleosides/Nucleotides Incorporating the this compound Structure
Chemoenzymatic synthesis leverages the unparalleled selectivity of enzymes for transformations that are challenging to achieve with traditional chemical methods. For the synthesis of nucleosides, purine nucleoside phosphorylase (PNP) enzymes are particularly valuable.
PNPs catalyze the reversible phosphorolysis of the glycosidic bond. In the synthetic direction, they can transfer a sugar-1-phosphate moiety to a purine base. This reaction is highly regioselective, almost exclusively forming the N9-isomer, and stereoselective, yielding the natural β-anomer.
To synthesize the ribonucleoside of this compound, the purine base is incubated with α-D-ribose-1-phosphate in the presence of a suitable PNP (e.g., from E. coli or C. glutamicum). The reaction proceeds in an aqueous buffer at or near physiological pH, representing a green and efficient alternative to multi-step chemical glycosylation. The resulting nucleoside, 8-(methylamino)-9-(β-D-ribofuranosyl)-3H-purin-2-ol, can then be isolated and further modified, for example, by enzymatic phosphorylation using nucleoside kinases to produce the corresponding 5'-mono-, di-, or triphosphates.
Table 7.6: Chemoenzymatic Synthesis of the Corresponding Nucleoside This table details the key components of an enzyme-catalyzed synthesis.
| Component | Description | Example |
|---|---|---|
| Purine Substrate | The purine base to be glycosylated. | This compound |
| Sugar Donor | The activated sugar moiety. | α-D-Ribose-1-phosphate |
| Enzyme | The biocatalyst for the glycosidic bond formation. | E. coli Purine Nucleoside Phosphorylase (PNP) |
| Reaction Buffer | Provides optimal pH and conditions for the enzyme. | 50 mM HEPES buffer, pH 7.5 |
| Product | The resulting N9-β-nucleoside. | 8-(Methylamino)-9-(β-D-ribofuranosyl)-3H-purin-2-ol |
Analytical Methodologies for Research Applications of 8 Methylamino 3h Purin 2 Ol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of purine (B94841) derivatives, enabling the separation of complex mixtures for identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and determining the concentration of 8-(Methylamino)-3H-purin-2-ol. The method's high resolution and sensitivity make it ideal for analyzing purine compounds. mdpi.com In typical research applications, reversed-phase HPLC is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Research on analogous 8-substituted purines, such as 8-aminoguanosine (B66056) and 8-aminoinosine, frequently utilizes Ultra-Performance Liquid Chromatography (UPLC), an advanced form of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS) for confirmation and quantification in biological samples. ahajournals.orgahajournals.org For this compound, a similar approach would be expected. The analysis of related 8-aminopurine derivatives has been performed using columns like the Hamilton PRP-1 with mobile phases consisting of triethylammonium (B8662869) acetate (B1210297) and acetonitrile (B52724) gradients. researchgate.net
The purity of synthesized batches of related purine analogs is routinely determined by HPLC, often with purity levels exceeding 95% being reported. frontiersin.org Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration. UV detection is commonly set at wavelengths between 260 nm and 280 nm, which is characteristic for purine rings. researchgate.netias.ac.in
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Source of Analogy |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | General purine analysis |
| Mobile Phase A | 0.1 M Triethylammonium Acetate, pH 6.5 | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Gradient | 10% to 50% B over 20 minutes | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | Standard HPLC practice |
| Detection | UV Absorbance at 274 nm | researchgate.netias.ac.in |
| Retention Time | ~12.5 min (Hypothetical) | N/A |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of purines, although it requires a crucial derivatization step to increase the volatility of these typically non-volatile compounds. nih.govnih.gov For compounds like this compound, which contain polar functional groups (-NH, -OH), derivatization is essential to prevent thermal degradation in the hot GC injector and to allow for passage through the GC column.
Common derivatization agents for purines and related biomolecules are silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov This process replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, rendering the molecule volatile and thermally stable.
Following derivatization, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and provides a mass spectrum that serves as a chemical fingerprint for identification. This technique is particularly valuable for identifying unknown metabolites or impurities in a sample. nih.gov
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value/Condition | Source of Analogy |
|---|---|---|
| Derivatization | Silylation with MTBSTFA | nih.gov |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | General metabolomics nih.gov |
| Carrier Gas | Helium at 1 mL/min | nih.gov |
| Injector Temp. | 280 °C | nih.gov |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min | General metabolomics nih.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Range | 50-600 m/z | nih.gov |
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. mz-at.de The parent molecule, this compound, is achiral and therefore does not have enantiomers.
However, if a chiral center were introduced into the molecule, for instance by substitution with a chiral group or through the synthesis of a chiral derivative, chiral chromatography would be the method of choice for separating the resulting enantiomers. This is highly relevant in pharmaceutical research, where enantiomers of a compound can have vastly different biological activities. mz-at.demdpi.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.nethplc.eu CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or ion-exchange phases with chiral selectors are commonly used for the separation of chiral amines and related compounds. researchgate.nethplc.eu The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation.
Electrophoretic Methods for Separation and Characterization
Electrophoretic techniques separate molecules based on their migration in an electric field, offering high efficiency and resolution, particularly for charged species like purines.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of purine and pyrimidine (B1678525) bases. uri.edunih.gov In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated within a narrow-bore fused-silica capillary filled with a conductive buffer solution. capes.gov.br Separation is based on differences in the charge-to-size ratio of the analytes.
For purine analysis, alkaline buffers such as borate (B1201080) or carbonate are often used. uri.educapes.gov.br At an alkaline pH, the purine ring and its functional groups can be ionized, allowing them to migrate in the electric field. The separation of a mixture of eight purine bases has been achieved in under 16 minutes using a 50 mM sodium carbonate buffer at pH 10. uri.edu The high efficiency of CE allows for the baseline separation of structurally similar compounds. Detection is typically performed using a UV detector, as purines have strong absorbance in the UV range. nih.gov
Table 3: Typical Capillary Electrophoresis Conditions for Purine Analysis
| Parameter | Value/Condition | Source of Analogy |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm length | General CE practice |
| Running Buffer | 50 mM Sodium Borate, pH 9.5 | capes.gov.br |
| Separation Voltage | 20 kV | uri.educapes.gov.br |
| Temperature | 25 °C | Standard CE practice |
| Injection | Hydrodynamic (50 mbar for 5 s) | Standard CE practice |
| Detection | UV Absorbance at 254 nm | nih.gov |
Spectrophotometric Quantification Methods
UV-Vis spectrophotometry is a fundamental analytical method used for the quantification of purine compounds, leveraging their inherent ability to absorb ultraviolet light. This property is due to the aromatic nature of the purine ring system.
The UV absorption spectrum of a purine derivative provides information about its identity and concentration. Purines typically exhibit a strong absorption maximum (λmax) in the range of 260-280 nm. researchgate.netias.ac.in For instance, the UV maximum for 8-amino-2'-deoxyadenosine (B77079) is reported at 276 nm. researchgate.net The precise λmax for this compound would be determined experimentally by scanning the compound's absorbance across a range of UV wavelengths.
Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its λmax and comparing it to a calibration curve constructed from standards of known concentrations, a precise quantification can be achieved. This method is simple, rapid, and non-destructive, making it suitable for routine analysis and as the detection principle in other methods like HPLC. rsc.orgscience-softcon.de
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine separation methods with spectroscopic detection, are essential for analyzing complex mixtures containing purine analogs. ijpsjournal.comsaapjournals.org These methods offer high sensitivity and specificity, crucial for identifying and quantifying compounds in biological matrices or reaction mixtures. ijpsjournal.comsaapjournals.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of purine analogs in in vitro systems. nih.govscielo.br The process involves separating the parent compound and its metabolites using liquid chromatography, followed by detection and structural elucidation using tandem mass spectrometry.
Metabolic Pathways of Similar Purine Analogs: Studies on similar methylated purines, such as 6-methylaminopurine, have shown that metabolism can occur through various pathways. nih.govnih.govasm.org These pathways often involve demethylation and subsequent conversion to naturally occurring purines like inosine (B1671953). nih.govnih.govasm.org For this compound, potential in vitro metabolic transformations could include:
N-demethylation: Removal of the methyl group from the methylamino moiety.
Hydroxylation: Addition of a hydroxyl group to the purine ring or the methyl group.
Glucuronidation or Sulfation: Conjugation reactions to increase water solubility for excretion.
Exemplary LC-MS/MS Method Parameters: An LC-MS/MS method for analyzing the in vitro metabolism of this compound would typically involve the following:
Sample Preparation: Incubation of the compound with liver microsomes or other cellular fractions, followed by protein precipitation (e.g., with acetonitrile) and centrifugation to isolate the metabolites. nih.gov
Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase of water with formic acid and acetonitrile. scielo.br
Mass Spectrometry: Analysis using an electrospray ionization (ESI) source in positive ion mode. nih.gov Multiple reaction monitoring (MRM) would be used for targeted quantification of expected metabolites. mdpi.com
Hypothetical In Vitro Metabolite Identification Data: The following table presents a hypothetical scenario for the identification of metabolites of this compound using LC-MS/MS.
| Putative Metabolite | Proposed Transformation | Precursor Ion (m/z) | Product Ion (m/z) |
| M1: 8-Amino-3H-purin-2-ol | N-demethylation | 152.05 | 135.04 |
| M2: this compound-N-oxide | N-oxidation | 182.06 | 166.06 |
| M3: Hydroxylated-8-(methylamino)-3H-purin-2-ol | Ring hydroxylation | 182.06 | 165.05 |
Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile compounds like many purine derivatives, a derivatization step is often necessary to increase their volatility. tcichemicals.com
Application in Synthesis and Purification: In the synthesis of purine derivatives, GC-MS can be used to:
Monitor reaction progress: By analyzing aliquots of the reaction mixture over time.
Assess product purity: By identifying and quantifying any remaining starting materials or byproducts. researchgate.net
Confirm the structure of the final product: Through interpretation of the mass spectrum.
Derivatization for GC-MS Analysis: To make this compound amenable to GC-MS analysis, a derivatization agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to convert the polar N-H and O-H groups into their more volatile trimethylsilyl (TMS) derivatives. tcichemicals.com
Exemplary GC-MS Method Parameters:
Derivatization: Reaction of the dried sample with a silylating agent at an elevated temperature (e.g., 60-100°C). tcichemicals.com
Gas Chromatography: Separation on a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature program to elute the derivatized compounds.
Mass Spectrometry: Electron ionization (EI) at 70 eV to generate a reproducible fragmentation pattern for library matching and structural confirmation. asdlib.org
Hypothetical GC-MS Purity Assessment Data:
| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Purity (%) |
| Derivatized this compound | 12.5 | 309 (M+), 294, 222 | 98.5 |
| Derivatized Impurity A | 10.2 | 237 (M+), 222, 150 | 0.8 |
| Derivatized Impurity B | 14.1 | 381 (M+), 366, 294 | 0.7 |
Validation of Analytical Methods for Research Purity and Identity
Validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose in research, such as confirming the purity and identity of a compound. mdpi.comscitepress.org The validation process for methods used to analyze this compound would follow established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com
Key Validation Parameters: The following parameters would be assessed during method validation:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or matrix components. scitepress.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comscitepress.org
Accuracy: The closeness of the test results obtained by the method to the true value. scitepress.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scitepress.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scitepress.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scitepress.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Exemplary Validation Data for an HPLC-UV Method:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2% | 0.8% |
| LOD (µg/mL) | Report value | 0.05 |
| LOQ (µg/mL) | Report value | 0.15 |
| Specificity | No interference at the retention time of the analyte | Peak is pure |
Future Research Directions and Emerging Paradigms for 8 Methylamino 3h Purin 2 Ol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional methods for the synthesis of purine (B94841) derivatives often involve multi-step procedures with harsh reaction conditions, which can be both time-consuming and environmentally taxing. Future research will undoubtedly focus on the development of novel and more sustainable synthetic pathways for 8-(Methylamino)-3H-purin-2-ol and its analogs.
Novel Synthetic Strategies:
C-H Activation: Direct C-H activation is a powerful tool in modern organic synthesis that allows for the formation of C-N bonds by directly functionalizing a carbon-hydrogen bond. Investigating C-H activation strategies at the C8 position of a suitable purine precursor could provide a more direct and atom-economical route to introduce the methylamino group.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Sustainable Methodologies:
In line with the principles of green chemistry, future synthetic approaches should prioritize sustainability. ijarsct.co.inrasayanjournal.co.infrontiersin.org This involves a holistic consideration of the entire synthetic process, from starting materials to final product.
Green Solvents: A major focus will be the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.com Water, ionic liquids, and deep eutectic solvents are being increasingly explored for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net The feasibility of using such solvents for the synthesis of this compound should be investigated to minimize the environmental footprint of its production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Exploring enzymatic approaches, for instance, using transaminases or other nitrogen-transferring enzymes, for the introduction of the methylamino group could be a promising avenue for a greener synthesis.
Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free or reduced solvent conditions. rasayanjournal.co.in The application of these energy sources to the key steps in the synthesis of this compound could lead to more efficient and sustainable processes.
A comparative overview of traditional versus potential future sustainable synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Solvents | Often uses volatile and hazardous organic solvents. | Employs green solvents like water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net |
| Catalysts | May rely on stoichiometric and often toxic reagents. | Utilizes catalytic amounts of reusable or biodegradable catalysts, including enzymes. |
| Energy Input | Typically involves prolonged heating with conventional methods. | Employs alternative energy sources like microwave or ultrasound to reduce reaction times and energy consumption. rasayanjournal.co.in |
| Atom Economy | Can have lower atom economy due to multi-step processes and the use of protecting groups. | Aims for higher atom economy through convergent, one-pot, and C-H activation strategies. |
| Waste Generation | Generates significant amounts of chemical waste. | Minimizes waste generation through process intensification and the use of recyclable catalysts and solvents. |
By embracing these novel and sustainable methodologies, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, paving the way for its broader investigation and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(Methylamino)-3H-purin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of methylamino-substituted purine derivatives typically involves multi-step pathways. For example, adenosine analogs with methylamino groups are synthesized using nucleophilic substitution reactions, where amines react with halogenated intermediates under controlled conditions (e.g., reflux in dimethylformamide (DMF) or acetonitrile) . Key steps include protection/deprotection of functional groups and purification via column chromatography. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and base selection (e.g., potassium carbonate) significantly affect yield and purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylamino substitution and purine backbone. Mass spectrometry (MS) validates molecular weight, while ultraviolet (UV) spectroscopy identifies λmax values indicative of conjugated systems (e.g., ~260 nm for purines) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity, with deviations in retention times signaling impurities .
Q. How does the methylamino group influence the solubility and stability of this compound under physiological conditions?
- Methodological Answer : The methylamino group enhances solubility in polar solvents (e.g., water, DMSO) due to hydrogen-bonding potential. Stability studies should assess pH-dependent degradation (e.g., via UV-Vis kinetics in buffers ranging from pH 2–9) and oxidative susceptibility (e.g., using H₂O₂ or light exposure). Comparative data with non-methylated analogs (e.g., adenine derivatives) can isolate the group’s effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., genotoxicity vs. therapeutic potential) may arise from structural variations (e.g., substituent positioning) or assay conditions. For instance, 2-Hydroxyadenine (a structural analog) shows genotoxicity due to reactive oxygen species (ROS) generation , while 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives exhibit DNA gyrase inhibition . To reconcile these, perform orthogonal assays (e.g., Ames test for mutagenicity vs. enzymatic inhibition assays) under standardized conditions.
Q. What strategies optimize the thermodynamic binding profile of this compound derivatives in enzyme inhibition studies?
- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity (Kd) and enthalpy/entropy contributions. For DNA gyrase inhibitors, modifying the purine scaffold (e.g., introducing electron-withdrawing groups) improves target engagement. Molecular dynamics simulations can predict substituent effects on binding pocket interactions .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in anticancer research?
- Methodological Answer : Compare analogs like 6-Methyl-1H-purin-2-amine and 2-(Methylamino)-1H-purin-6(7H)-one . Evaluate substituent effects on cytotoxicity (via IC50 assays in cancer cell lines) and selectivity (e.g., using kinase profiling panels). X-ray crystallography of ligand-enzyme complexes (e.g., with topoisomerases) identifies critical binding motifs .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Implement flow chemistry for hazardous steps (e.g., halogenation) and optimize solvent recovery (e.g., DMF recycling). Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity. Pilot-scale batches should validate reproducibility via quality-by-design (QbD) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
